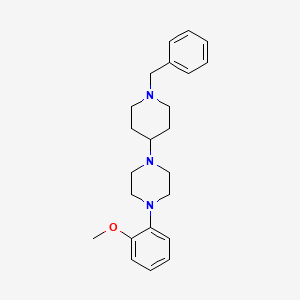
1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine
Overview
Description
1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C23H31N3O and its molecular weight is 365.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Central Nervous System Agents
1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine and its analogs have been studied for their potential as central nervous system agents. Research has demonstrated that certain piperazine derivatives can act as potent antagonists at presynaptic and postsynaptic 5-HT1A receptors, although not selectively for 5-HT1A versus alpha 1 receptors (Mokrosz et al., 1994).
Bioactivities of Piperazine Derivatives
New Mannich bases, including 1-(2-methoxyphenyl)piperazine derivatives, have been synthesized and evaluated for their cytotoxic/anticancer and CA inhibitory effects. Some derivatives showed high potency in inhibitory experiments toward human carbonic anhydrase I and II (Gul et al., 2019).
Tocolytic Activity
Research on the compound 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide (BPC) has shown significant inhibition of oxytocin and acetylcholine induced contractions of uterine smooth muscle in non-pregnant rats, suggesting a potential tocolytic activity (Lucky & Omonkhelin, 2009).
Dopaminergic Ligands
Research involving the synthesis of 1-(2-methoxyphenyl)piperazine derivatives aimed to use them as probes for mapping the dopamine D2 receptor. Among these compounds, some showed significant affinity for the D2 receptor in vitro competitive displacement assays (Penjišević et al., 2016).
5-HT1A/D-2 Activity
Studies on arylpiperazines containing a terminal dihydronaphthalene fragment showed mixed serotonergic and dopaminergic activity. Some compounds demonstrated high nanomolar affinity for 5-HT1A and moderate affinity for D-2 receptors (Perrone et al., 1994).
Fluorescent Ligands for 5-HT1A Receptors
Long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety were synthesized. They showed high 5-HT1A receptor affinity and promising fluorescence properties, which could be useful for visualizing these receptors in cells (Lacivita et al., 2009).
PET Radioligands for Imaging of 5-HT1AR
Carbon-11-labeled arylpiperazinylthioalkyl derivatives were developed for potential use as PET radioligands for imaging 5-HT1A receptors. These compounds were characterized by their radiochemical yields, purity, and specific activity (Gao et al., 2012).
Dual Action Antidepressants
New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives were synthesized with dual activity at 5-HT1A serotonin receptors and serotonin transporter, suggesting their potential as antidepressant drugs (Martínez et al., 2001).
Anti-Bone Cancer Activity and Molecular Docking
A heterocyclic compound containing a 1-(2-methoxyphenyl)piperazine moiety was synthesized and evaluated for its anti-bone cancer activity. Molecular docking studies were conducted to investigate its potential antiviral activity (Lv et al., 2019).
High-Affinity 5-HT1A Serotonin Ligands
A series of 4-substituted 1-arylpiperazines, including those with a 2-methoxyphenyl component, were developed to target high affinity for 5-HT1A serotonin receptors. Some compounds in this series displayed significant affinity for these receptors (Glennon et al., 1988).
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-27-23-10-6-5-9-22(23)26-17-15-25(16-18-26)21-11-13-24(14-12-21)19-20-7-3-2-4-8-20/h2-10,21H,11-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFLVFDGUHOEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2525340.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2525341.png)
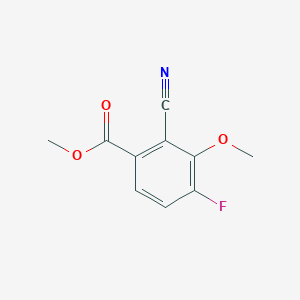
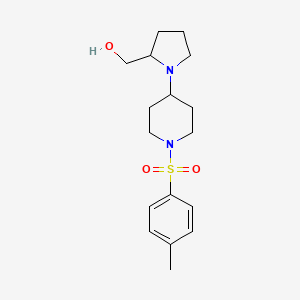
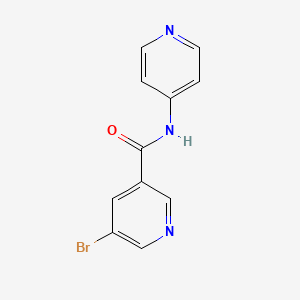
![N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2525347.png)
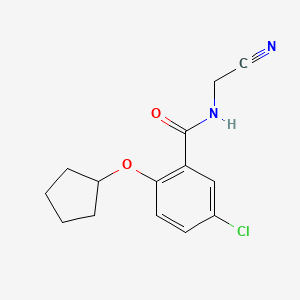

![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2525354.png)
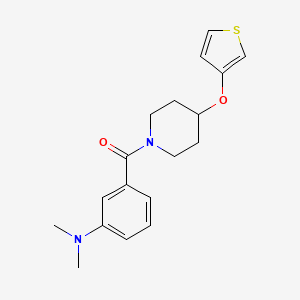

![[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2525358.png)
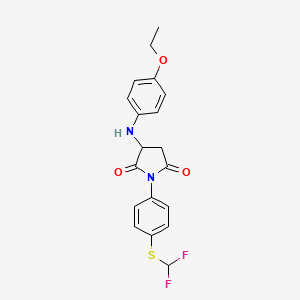
![2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2525360.png)
